(E)-N-(3-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide is an organic compound notable for its structural complexity and potential applications in medicinal chemistry. This compound features a propenamide backbone, substituted with a chlorobenzyl group and a fluoropropoxy group, which may influence its biological activity and chemical reactivity.
This compound belongs to the class of propenamides, which are characterized by the presence of a double bond between the second and third carbon atoms in the amide functional group. The incorporation of halogenated aromatic substituents suggests potential applications in pharmaceuticals, particularly in the development of compounds targeting specific biological pathways .
The synthesis of (E)-N-(3-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide can be achieved through a multi-step process involving the reaction of appropriate starting materials. A typical synthetic route might involve:
The molecular structure of (E)-N-(3-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide can be described using its molecular formula with a molecular weight of approximately 347.82 g/mol. The structure features:
(E)-N-(3-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide can participate in various chemical reactions:
The mechanism by which (E)-N-(3-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide exerts its effects is likely related to its interaction with biological targets such as enzymes or receptors. The presence of fluorine may enhance binding affinity due to increased lipophilicity or electronic effects, potentially influencing various biochemical pathways.
(E)-N-(3-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide has several potential applications in scientific research:
The systematic IUPAC name (E)-N-(3-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide precisely defines its molecular architecture:
Structural Classification:
Table 1: Critical Functional Group Attributes
Group | Role in Molecular Recognition | Physicochemical Contribution |
---|---|---|
Acrylamide | Covalent protein binding site | Hydrogen bond acceptance (C=O) |
3-Chlorobenzyl | Hydrophobic pocket interaction | Increased log P (cLogP ≈ 3.5) |
3-Fluoropropoxy | Metabolic stabilization | Enhanced membrane permeability |
This strategic assembly places the compound within the acrylamide therapeutic class, sharing structural motifs with kinase inhibitors and anti-inflammatory agents while maintaining unique spatial characteristics [3] [7].
The compound's development reflects incremental innovation in fluorinated bioactive molecules. Patent analysis reveals:
Table 2: Patent Landscape Evolution
Phase | Key Innovations | Assignee Focus |
---|---|---|
2010-2015 | Fluoropropoxy linker optimization | Pharmaceutical majors |
2016-2018 | Crystal form disclosures (Forms I-III) | Specialty chem companies |
2019-2024 | Prodrug derivatives (amino acid conjugates) | Biotech startups |
Legal status analysis indicates active development with strategic patent term extensions anticipated in major markets. The abandonment rate (≈15%) remains below the pharmaceutical industry average, suggesting sustained commercial interest [4].
This acrylamide exemplifies modern structure-based design principles:
Synthetic Versatility:
Drug Discovery Applications:
The molecule serves as a benchmark in structure-property relationship studies, particularly in balancing halogenated hydrophobicity with polar surface area (PSA ≈ 75 Ų). Its systematic optimization exemplifies fragment-based approaches where individual domains are independently tuned for target engagement and drug-like properties [3] [7].
Table 3: Drug Discovery Parameter Optimization
Parameter | Lead Compound | Optimized Target | Improvement Strategy |
---|---|---|---|
Solubility | <0.01 mg/mL | >0.1 mg/mL | Introduction of morpholine solubilizing group |
Selectivity | Off-target activity at 10µM | >50x window | Chlorine ortho-substitution |
Metabolic Stability | CL~hep~ 45 mL/min/kg | <25 mL/min/kg | Fluorine substitution at propoxy terminus |
These attributes position the compound as a versatile pharmacophore in oncology and inflammation pipelines, with derivatives advancing to preclinical development as irreversible enzyme inhibitors and allosteric modulators [3] [7].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9